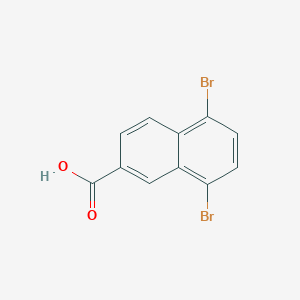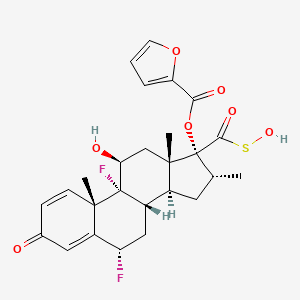
Thio-hydroxy Fluticasone Furoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thio-hydroxy Fluticasone Furoate is a synthetic fluorinated corticosteroid. It is a derivative of Fluticasone Furoate, which is known for its enhanced affinity for the glucocorticoid receptor. This compound is primarily used in the treatment of allergic rhinitis and asthma due to its potent anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thio-hydroxy Fluticasone Furoate involves multiple steps, starting from the basic steroid structureThe reaction conditions typically involve the use of strong acids and bases, along with specific catalysts to ensure the desired transformations .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for purification. The use of automated reactors and continuous flow systems is common to maintain consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
Thio-hydroxy Fluticasone Furoate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of hydroxyl groups to ketones or aldehydes.
Reduction: The reduction of ketones or aldehydes back to hydroxyl groups.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents like thionyl chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction can revert it back to the hydroxyl form .
Scientific Research Applications
Thio-hydroxy Fluticasone Furoate has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the effects of fluorination and hydroxylation on steroid activity.
Biology: Investigated for its effects on cellular signaling pathways and gene expression.
Medicine: Primarily used in the treatment of inflammatory conditions like asthma and allergic rhinitis.
Industry: Used in the formulation of nasal sprays and inhalers for respiratory conditions
Mechanism of Action
Thio-hydroxy Fluticasone Furoate exerts its effects by binding to the glucocorticoid receptor. This binding inhibits the transcription of pro-inflammatory genes and promotes the expression of anti-inflammatory proteins. The compound’s high affinity for the receptor ensures potent and prolonged anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Fluticasone Propionate: Another fluorinated corticosteroid with similar anti-inflammatory properties.
Mometasone Furoate: Known for its high receptor affinity and prolonged action.
Budesonide: A non-fluorinated corticosteroid used in similar applications.
Uniqueness
Thio-hydroxy Fluticasone Furoate is unique due to its enhanced receptor affinity and specific structural modifications, such as the thio and hydroxy groups. These modifications contribute to its potent anti-inflammatory effects and prolonged action compared to other corticosteroids .
Properties
Molecular Formula |
C26H28F2O7S |
|---|---|
Molecular Weight |
522.6 g/mol |
IUPAC Name |
[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11-hydroxy-17-hydroxysulfanylcarbonyl-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] furan-2-carboxylate |
InChI |
InChI=1S/C26H28F2O7S/c1-13-9-15-16-11-18(27)17-10-14(29)6-7-23(17,2)25(16,28)20(30)12-24(15,3)26(13,22(32)36-33)35-21(31)19-5-4-8-34-19/h4-8,10,13,15-16,18,20,30,33H,9,11-12H2,1-3H3/t13-,15+,16+,18+,20+,23+,24+,25+,26+/m1/s1 |
InChI Key |
UOJJIZWJLHKBLH-VEGHOPOESA-N |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)SO)OC(=O)C5=CC=CO5)C)O)F)C)F |
Canonical SMILES |
CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)SO)OC(=O)C5=CC=CO5)C)O)F)C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


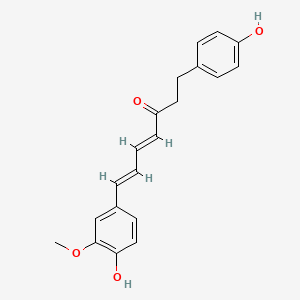

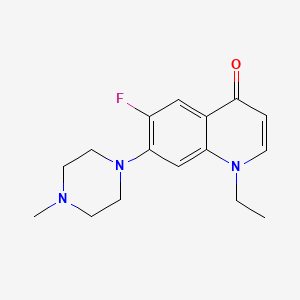

![9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one](/img/structure/B13407767.png)
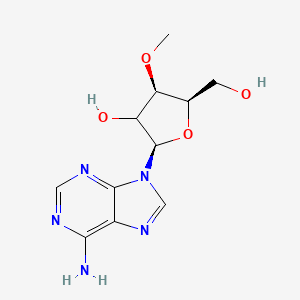
![4-[[5-[(E)-2-carboxy-3-thiophen-2-ylprop-1-enyl]-2-propylimidazol-1-yl]methyl]benzoic acid;methanesulfonic acid](/img/structure/B13407782.png)

![2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(11-Methyldodecoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B13407793.png)
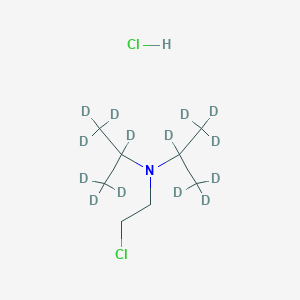
![(6Alpha,11Beta,16Beta)-17,21-[(1-Ethoxypropylidene)bis(oxy)]-6,9-difluoro-11-hydroxy-16-methylpregna-1,4-diene-3,20-dione](/img/structure/B13407808.png)

